4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE
CAS No.: 5651-62-7
Cat. No.: VC7981601
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5651-62-7 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 4,5-dihydro-3H-2-benzoxepin-1-one |
| Standard InChI | InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2 |
| Standard InChI Key | DVKWMWZIAMTAPL-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(=O)OC1 |
| Canonical SMILES | C1CC2=CC=CC=C2C(=O)OC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4,5-Dihydro-3H-2-benzoxepin-1-one (CAS 5651-62-7) is defined by its fused bicyclic framework. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.185 g/mol |
| Exact Mass | 162.068 Da |
| PSA (Polar Surface Area) | 26.30 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.79 |
The compound’s planar structure facilitates π-π interactions, while the oxygen atom in the oxepine ring introduces polarity, influencing solubility and reactivity .
Synthesis Methodologies
One-Pot Multicomponent Reactions
A groundbreaking approach involves a sequential Ugi/Passerini condensation followed by an intramolecular Wittig reaction. This method, developed by Ding et al., enables the synthesis of 3H-2-benzoxepin-1-ones in high yields (65–85%) .
Reaction Scheme:
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Ugi Condensation: Phosphonium salt, arylglyoxal, amine, and isocyanide react to form a peptoid intermediate.
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Wittig Cyclization: Base-mediated intramolecular cyclization yields the benzoxepinone core.
This method’s efficiency stems from its atom economy and avoidance of intermediate purification .
Overman Rearrangement and Ring-Closing Metathesis
An alternative route employs a thermally mediated Overman rearrangement coupled with Grubbs-catalyzed ring-closing metathesis (RCM). This strategy constructs the oxepine ring from allylic trichloroacetimidates, achieving yields up to 98% .
Key Steps:
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Overman Rearrangement: Converts allylic trichloroacetimidates to allylic amines.
-
RCM: Forms the seven-membered oxepine ring via olefin metathesis.
This method is notable for its stereochemical control, critical for pharmaceutical applications .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and sulfonation at the para position relative to the oxepine oxygen, driven by the electron-donating effect of the oxygen atom. For example, nitration with yields 4-nitro derivatives .
Nucleophilic Attack at the Carbonyl Group
The ketone group participates in nucleophilic additions. Grignard reagents (e.g., ) add to the carbonyl, forming tertiary alcohols, which can be dehydrated to alkenes .
Reduction and Oxidation
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Reduction: Catalytic hydrogenation () saturates the oxepine ring, producing 2,3,4,5-tetrahydro-1-benzoxepin-1-one .
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Oxidation: Strong oxidants (e.g., ) cleave the oxepine ring, yielding dicarboxylic acids.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 2,3-Dihydro-1H-2-benzazepin-1-one | Benzazepine (N atom in ring) | Higher basicity; CNS activity |
| Dibenzo[b,f]oxepine | Two benzene rings fused to oxepine | Enhanced π-stacking; antipsychotic uses |
The absence of nitrogen in 4,5-dihydro-3H-2-benzoxepin-1-one reduces basicity, favoring metabolic stability over benzazepines .
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